![molecular formula C12H19NO5 B179194 Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate CAS No. 129287-91-8](/img/structure/B179194.png)
Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate
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Overview
Description
Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate is a chemical compound with the molecular formula C₁₂H₁₉NO₅ and a molecular weight of 257.29 g/mol . This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate typically involves the reaction of ethyl 3-oxocyclobutane-1-carboxylate with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Hydrolysis: Produces carboxylic acids and amines.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate serves as an important building block in the synthesis of various pharmaceuticals. Its structural characteristics allow for the development of compounds with enhanced biological activity.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines. The incorporation of the cyclobutane moiety has been linked to improved selectivity and potency in targeting specific tumor types.
Organic Synthesis
This compound is utilized as an intermediate in organic synthesis, particularly in the formation of complex molecules through various coupling reactions.
Example: Peptide Synthesis
The tert-butoxycarbonyl (Boc) group is commonly used for protecting amines during peptide synthesis, allowing for selective reactions without interfering with other functional groups. This compound can be employed to introduce amino acids into peptide chains efficiently.
Protein Degradation Studies
Recent studies have explored the use of this compound in developing protein degraders, which are innovative therapeutic agents designed to selectively degrade target proteins associated with diseases.
Research Findings
A notable study highlighted its role in synthesizing bifunctional molecules that can bind to both a target protein and an E3 ligase, facilitating targeted protein degradation. This approach has potential implications for treating diseases such as cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or interact with functional groups, thereby modulating biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-{[(tert-butoxy)carbonyl]amino}methylcyclopentane-1-carboxylate
- Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclopentane-1-carboxylate
Uniqueness
Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate is unique due to its cyclobutane ring structure, which imparts distinct reactivity and stability compared to similar compounds with different ring sizes or substituents .
Biological Activity
Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate (CAS No. 129287-91-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C₁₂H₁₉N₁O₅
- Molecular Weight : 257.28 g/mol
- Appearance : Solid, clear
- Storage Conditions : Room temperature or refrigerated (2-7°C) .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, enhancing the efficacy of existing antibiotics and potentially serving as a scaffold for the development of new therapeutic agents.
Antibiotic Potentiation
Recent studies have highlighted the role of compounds similar to this compound in potentiating antibiotic activity. For instance, compounds that disrupt bacterial membrane integrity can enhance the effectiveness of antibiotics against resistant strains of bacteria such as Escherichia coli .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant antibacterial properties. For example:
- MIC Reduction : The Minimum Inhibitory Concentration (MIC) of clarithromycin was reduced by up to 512-fold in the presence of certain derivatives, indicating a strong potentiation effect .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. The presence of the tert-butoxycarbonyl (Boc) group plays a crucial role in its interaction with bacterial membranes and efflux pumps, which are critical for overcoming antibiotic resistance .
Case Study 1: Efficacy Against Resistant Strains
A study evaluated the effectiveness of this compound in combination with various antibiotics against resistant strains of E. coli. The results indicated that this compound significantly lowered the MIC values for several antibiotics, suggesting a mechanism involving membrane permeabilization and efflux pump inhibition .
Case Study 2: In Vivo Applications
While most studies focus on in vitro applications, preliminary in vivo studies are underway to assess the pharmacokinetics and therapeutic potential of this compound in animal models. These studies aim to evaluate its safety profile and efficacy in treating infections caused by resistant bacteria.
Data Table: Biological Activity Summary
Biological Activity | Observations |
---|---|
Antibacterial Potency | Significant reduction in MIC for clarithromycin |
Mechanism | Membrane permeabilization, efflux pump inhibition |
Structural Modifications | Enhanced activity with specific derivatives |
In Vivo Studies | Ongoing assessments for therapeutic potential |
Properties
IUPAC Name |
ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxocyclobutane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-5-17-9(15)12(6-8(14)7-12)13-10(16)18-11(2,3)4/h5-7H2,1-4H3,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSYSSVVPOGHSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(=O)C1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.